REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ca+2].[CH2:6]1[N:17]([CH2:18][C:19]([OH:21])=[O:20])[CH2:16][CH2:15][N:14]([CH2:22][C:23]([OH:25])=[O:24])[CH2:13][CH2:12][N:11]([C@@H:26]([C@H:29]([OH:32])[CH2:30][OH:31])[CH2:27][OH:28])[CH2:10][CH2:9][N:8]([CH2:33][C:34]([OH:36])=[O:35])[CH2:7]1.C>O>[CH2:6]1[N:17]([CH2:18][C:19]([OH:21])=[O:20])[CH2:16][CH2:15][N:14]([CH2:22][C:23]([OH:25])=[O:24])[CH2:13][CH2:12][N:11]([CH:26]([CH:29]([OH:32])[CH2:30][OH:31])[CH2:27][OH:28])[CH2:10][CH2:9][N:8]([CH2:33][C:34]([OH:36])=[O:35])[CH2:7]1 |f:0.1|
|
Name
|
|
Quantity
|
3.356 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
15.39 kg
|
Type
|
reactant
|
Smiles
|
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for one hour at 90° C. inner temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 120 l
|
Type
|
TEMPERATURE
|
Details
|
It is subsequently cooled to 20° C.
|
Type
|
WASH
|
Details
|
the carbon is first washed thoroughly with water)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
It is stirred for one hour at 20° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the carbon is subsequently filtered off
|
Type
|
WASH
|
Details
|
The carbon is washed three times with 15 l of water each time
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ca+2].[CH2:6]1[N:17]([CH2:18][C:19]([OH:21])=[O:20])[CH2:16][CH2:15][N:14]([CH2:22][C:23]([OH:25])=[O:24])[CH2:13][CH2:12][N:11]([C@@H:26]([C@H:29]([OH:32])[CH2:30][OH:31])[CH2:27][OH:28])[CH2:10][CH2:9][N:8]([CH2:33][C:34]([OH:36])=[O:35])[CH2:7]1.C>O>[CH2:6]1[N:17]([CH2:18][C:19]([OH:21])=[O:20])[CH2:16][CH2:15][N:14]([CH2:22][C:23]([OH:25])=[O:24])[CH2:13][CH2:12][N:11]([CH:26]([CH:29]([OH:32])[CH2:30][OH:31])[CH2:27][OH:28])[CH2:10][CH2:9][N:8]([CH2:33][C:34]([OH:36])=[O:35])[CH2:7]1 |f:0.1|
|
Name
|
|
Quantity
|
3.356 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
15.39 kg
|
Type
|
reactant
|
Smiles
|
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for one hour at 90° C. inner temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 120 l
|
Type
|
TEMPERATURE
|
Details
|
It is subsequently cooled to 20° C.
|
Type
|
WASH
|
Details
|
the carbon is first washed thoroughly with water)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
It is stirred for one hour at 20° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the carbon is subsequently filtered off
|
Type
|
WASH
|
Details
|
The carbon is washed three times with 15 l of water each time
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Ca+2].[CH2:6]1[N:17]([CH2:18][C:19]([OH:21])=[O:20])[CH2:16][CH2:15][N:14]([CH2:22][C:23]([OH:25])=[O:24])[CH2:13][CH2:12][N:11]([C@@H:26]([C@H:29]([OH:32])[CH2:30][OH:31])[CH2:27][OH:28])[CH2:10][CH2:9][N:8]([CH2:33][C:34]([OH:36])=[O:35])[CH2:7]1.C>O>[CH2:6]1[N:17]([CH2:18][C:19]([OH:21])=[O:20])[CH2:16][CH2:15][N:14]([CH2:22][C:23]([OH:25])=[O:24])[CH2:13][CH2:12][N:11]([CH:26]([CH:29]([OH:32])[CH2:30][OH:31])[CH2:27][OH:28])[CH2:10][CH2:9][N:8]([CH2:33][C:34]([OH:36])=[O:35])[CH2:7]1 |f:0.1|
|
Name
|
|
Quantity
|
3.356 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
15.39 kg
|
Type
|
reactant
|
Smiles
|
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)[C@H](CO)[C@@H](CO)O)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for one hour at 90° C. inner temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 120 l
|
Type
|
TEMPERATURE
|
Details
|
It is subsequently cooled to 20° C.
|
Type
|
WASH
|
Details
|
the carbon is first washed thoroughly with water)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
It is stirred for one hour at 20° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the carbon is subsequently filtered off
|
Type
|
WASH
|
Details
|
The carbon is washed three times with 15 l of water each time
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |